molecular formula C7H17Cl2N3O2 B109842 L-Nio dihydrochloride CAS No. 159190-44-0

L-Nio dihydrochloride

Cat. No. B109842
M. Wt: 246.13 g/mol
InChI Key: RYCMAAFECCXGHI-ILKKLZGPSA-N
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Description

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has Ki values of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .


Synthesis Analysis

L-NIO dihydrochloride is an inhibitor of nitric oxide (NO) synthase. It inhibits iNOS, eNOS, and nNOS and is active in vivo . It is a more potent inhibitor of endothelial nitric oxide synthase compared to other arginine analogs such as L-NAME and L-NMMA .


Molecular Structure Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .


Chemical Reactions Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .

Scientific Research Applications

Catalytic Properties in Environmental Applications

Nickel oxide (NiO), similar in composition to L-Nio dihydrochloride, has shown significant promise in environmental applications. For instance, NiO has demonstrated a substantial improvement in the degradation and mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) in reaction with ozone. This indicates NiO's potential as a catalyst in the degradation of refractory compounds, showcasing its role in environmental remediation processes (Rodríguez et al., 2013).

Medical Research: Cancer Treatment

In the field of medical research, L-Nio dihydrochloride has been studied for its effects on cancer cells. Specifically, it has been used in combination with other drugs to investigate its impact on colorectal cancer cell proliferation and apoptosis. This research highlights the potential of L-Nio dihydrochloride in cancer treatment, particularly in enhancing the effects of other anti-cancer drugs (Altun et al., 2013).

Biomedical Applications: Sensor Development

L-Nio dihydrochloride's properties have been leveraged in the development of biomedical sensors. For instance, the creation of an enzyme-mimicking NiO@Au nanocomposite for the sensitive electrochemical detection of lactic acid in human serum and urine illustrates its utility in biomedical diagnostics. This indicates the compound's potential in developing advanced, sensitive, and specific sensors for medical diagnostics (Maduraiveeran & Chen, 2021).

Energy Applications: Biohydrogen Production

In energy research, NiO has been utilized to enhance biohydrogen production. Studies have shown that the addition of NiO nanoparticles can significantly increase hydrogen yield and specific hydrogen production rate, highlighting its potential role in sustainable energy production (Gadhe et al., 2015).

Electronic and Optoelectronic Applications

L-Nio dihydrochloride and related compounds have found applications in the field of electronics and optoelectronics. For example, research into lithium-doped nickel oxide (L-NiO) films for their high transmittance and impressive electrical conductivity has demonstrated their potential in developing transparent conductive films for various electronic applications (Wu & Shih, 2017).

Safety And Hazards

During combustion, L-NIO dihydrochloride may emit irritant fumes . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area. Consult a physician and show this safety data sheet .

Future Directions

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has potential applications in various fields of research .

properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMAAFECCXGHI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Nio dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
S Wang, YC Yoon, MJ Sung, JT Hwang, HJ Hur… - Journal of Functional …, 2012 - Elsevier
… Furthermore, auraptene-induced activation of Erk, Akt, and eNOS were significantly inhibited by the inhibitors PD98059, LY294002, and l-NIO dihydrochloride. These results suggest …
Number of citations: 9 www.sciencedirect.com
JB Sousa, P Fresco, C Diniz - Neurochemistry International, 2015 - Elsevier
… Inhibition of endothelial nitric oxide synthase with L-NIO dihydrochloride reduced tritium overflow in intact arteries whereas inhibition of neuronal nitric oxide synthase with Nω-Propyl-L-…
Number of citations: 12 www.sciencedirect.com
MK Levay, L Throm, N Bahrami, T Wieland - Cells, 2023 - mdpi.com
… (5-BrdU) (Sigma-Aldrich), methyl-β-cyclodextrin (MβCD, Sigma-Aldrich, M7439), (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid; dihydrochloride (L-NIO dihydrochloride, …
Number of citations: 8 www.mdpi.com
JB Sousa, MS Vieira-Rocha, SM Arribas, MC González… - PloS one, 2015 - journals.plos.org
… In tail artery, the inhibition promoted by eNOS inhibitors (L-NAME and L-NIO dihydrochloride) completely reverted the effects mediated by NO on sympathetic transmission (Fig 3). These …
Number of citations: 15 journals.plos.org
V Miozza, E Borda, LS‐Borda, L Busch - Oral Diseases, 2010 - Wiley Online Library
… Assays were carried out in the absence (basal) and presence of 5 × 10 −6 M l-Nio-dihydrochloride (Nio), or 3-Bromo-7-nitroindazole (Nz) or aminoguanidine (AMG) as indicated in the …
Number of citations: 6 onlinelibrary.wiley.com
X Zhou, V Razmovski-Naumovski, A Kam, D Chang… - Medicines, 2017 - mdpi.com
… As shown in Figure 5, wortmannin (a PI3K inhibitor), L-NIO dihydrochloride (eNOS inhibitor)… Only L-NIO dihydrochloride did not affect the wound closure activity of DS-SQ 2:8 (Figure 5b)…
Number of citations: 40 www.mdpi.com
I vitro Activity, I vivo Activity - targetmol.com
… Description: L-NIO dihydrochloride induces a consistentfocal ischemic infarctin rats. L-NIO dihydrochloride is a potent, nonselective and NADPH-dependent nitric oxide synthase (NOS) …
Number of citations: 0 www.targetmol.com
S Wang, MJ Sung, JT Hwang, HJ Hur… - Current Topics in …, 2011 - search.ebscohost.com
… It is evident that the phosphorylation of eNOS was inhibited up to 22% and 15% by 50 µM biochanin A and 50 µM L-NIO dihydrochloride, an inhibitor of eNOS (supplementation 2). …
Number of citations: 3 search.ebscohost.com
TS Bender, AA Abdel‐Rahman - Alcoholism: Clinical and …, 2010 - Wiley Online Library
Background: The molecular mechanisms that underlie clonidine exacerbation of behavioral impairment caused by ethanol are not fully known. We tested the hypothesis that nitric oxide …
Number of citations: 6 onlinelibrary.wiley.com
K Richter, N Asci, VK Singh, SH Yakoob… - Frontiers in …, 2023 - frontiersin.org
Objective: The pro-inflammatory cytokine interleukin-1β (IL-1β) plays a central role in host defense against infections. High systemic IL-1β levels, however, promote the pathogenesis of …
Number of citations: 1 www.frontiersin.org

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